molecular formula C10H13LiN2O4S B13626407 Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate

Cat. No.: B13626407
M. Wt: 264.3 g/mol
InChI Key: OFJSLPJMUZWJMV-UHFFFAOYSA-M
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Description

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S It is a lithium salt derivative of pyridine-3-sulfinate, where the pyridine ring is substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-sulfinate as the core structure.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Lithiation: The protected pyridine-3-sulfinate is then subjected to lithiation using a lithium reagent, such as n-butyllithium, under controlled conditions to form the lithium salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification: Techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to sulfonate under appropriate conditions.

    Substitution: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc protecting group.

Major Products

    Oxidation: The major product would be the corresponding sulfonate derivative.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Scientific Research Applications

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: May be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate depends on its specific application

    Coordination Chemistry: The lithium ion can coordinate with various ligands, influencing the reactivity and stability of the compound.

    Enzyme Inhibition: The pyridine-3-sulfinate moiety may interact with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.

    Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate: Sulfinate group at the 2-position.

Uniqueness

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is unique due to the specific positioning of the Boc-protected amino group and the sulfinate group on the pyridine ring

Properties

Molecular Formula

C10H13LiN2O4S

Molecular Weight

264.3 g/mol

IUPAC Name

lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate

InChI

InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1

InChI Key

OFJSLPJMUZWJMV-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-]

Origin of Product

United States

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